4,6-Difluorooxindole

カタログ番号 B1359043

CAS番号:

247564-57-4

分子量: 169.13 g/mol

InChIキー: RVFYSTJIJULFHI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

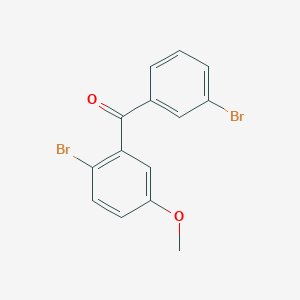

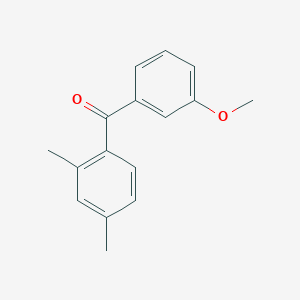

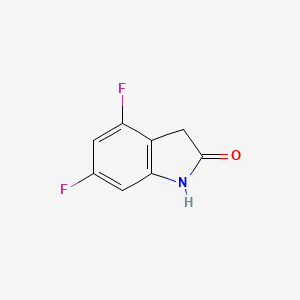

4,6-Difluorooxindole, also known as 4,6-DFI, is a synthetic organic compound with the molecular formula C8H5F2NO . It is widely used in chemical and biological research.

Molecular Structure Analysis

The molecular structure of 4,6-Difluorooxindole consists of a heterocyclic indole ring with two fluorine atoms attached at the 4 and 6 positions . The molecular weight is 169.13 g/mol .Physical And Chemical Properties Analysis

4,6-Difluorooxindole has a predicted boiling point of 264.9±40.0 °C and a predicted density of 1.415±0.06 g/cm3 . It also has a predicted pKa of 12.24±0.20 . The compound is stable under normal temperatures and pressures but should be stored at 2-8°C .科学的研究の応用

De Novo Synthesis of Difluorooxindole Ring System

- Field : Organic Chemistry

- Application : The synthesis of the difluorooxindole ring system is of interest in organic chemistry .

- Methods : The synthesis was carried out under free radical conditions. When BrettPhos (L6) was employed as the ligand, difluorinated oxindole 2a was isolated in high yield (78%, entry 6) .

- Results : The use of other monophosphine ligands, as well as bidentate, were more effective, but still only provided the desired oxindole in low to moderate yields .

-

Transition Metal-Free Photochemical C–F Activation for the Preparation of Difluorinated-Oxindole Derivatives

- Field : Organic Chemistry

- Application : The development of strategies for single and selective C–F bond activation represents an important avenue to overcome limitations in the synthesis of valuable fluorine-containing compounds .

- Methods : A straightforward and mechanistically distinct pathway to generate gem-difluoromethyl radicals and their installation onto N-arylmethacrylamides for the preparation of valuable difluorinated oxindole derivatives .

- Results : The use of a readily available benzenethiol as a photocatalyst under open-to-air conditions was developed, demonstrating the facile multigram preparation of the targeted fluorinated molecules .

-

Synthetic Strategies for 3,6-Substituted Carbazole-Based Polymers and Their Opto-Electronic Applications

- Field : Polymer Chemistry and Optoelectronics

- Application : Polymers containing carbazole substituents are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity .

- Methods : The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .

- Results : This comprehensive review delves into the burgeoning field of 3,6-substituted carbazole-based polymers and their crucial role in advancing optoelectronic applications .

-

Catalytic Oxidative Desulfurization of a 4,6-DMDBT Containing Model

- Field : Chemical Engineering

- Application : The reaction of 4,6-DMDBT in the presence of H2O2 led to the formation of the corresponding sulfoxide and sulfone .

- Methods : The formation of superoxide and free ˙OH and ˙OOH radicals upon the decomposition of H2O2 on the carbocatalyst surface .

- Results : These results can boost the research activities and exploitation of activated porous .

Safety And Hazards

特性

IUPAC Name |

4,6-difluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYSTJIJULFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611946 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluorooxindole | |

CAS RN |

247564-57-4 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)

![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)